(1-Aminocyclopent-3-EN-1-YL)methanol

Phosphodiesterase 5 Inhibitors Polycyclic Guanine Synthesis Erectile Dysfunction

(1-Aminocyclopent-3-EN-1-YL)methanol, also designated as 1-Amino-3-cyclopentene-1-methanol, is a cyclic amino alcohol bearing both a primary amine and a hydroxymethyl group on a cyclopentene ring (C6H11NO; MW 113.16). It is principally employed as a versatile reactant in the synthesis of polycyclic guanines for therapeutic use as phosphodiesterase V (PDE5) inhibitors , and serves as a key precursor in the construction of carbocyclic nucleoside analogues, including those with antiviral potential.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 76910-11-7
Cat. No. B050204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Aminocyclopent-3-EN-1-YL)methanol
CAS76910-11-7
Synonyms(1-Aminocyclopent-3-en-1-yl)methanol
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC1C=CCC1(CO)N
InChIInChI=1S/C6H11NO/c7-6(5-8)3-1-2-4-6/h1-2,8H,3-5,7H2
InChIKeyNWIIFKYGKOLKML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Aminocyclopent-3-EN-1-YL)methanol (CAS 76910-11-7): Core Intermediate for PDE5 Inhibitor Synthesis and Carbocyclic Nucleoside Development


(1-Aminocyclopent-3-EN-1-YL)methanol, also designated as 1-Amino-3-cyclopentene-1-methanol, is a cyclic amino alcohol bearing both a primary amine and a hydroxymethyl group on a cyclopentene ring (C6H11NO; MW 113.16). It is principally employed as a versatile reactant in the synthesis of polycyclic guanines for therapeutic use as phosphodiesterase V (PDE5) inhibitors [1], and serves as a key precursor in the construction of carbocyclic nucleoside analogues, including those with antiviral potential [2].

Why Generic (1-Aminocyclopent-3-EN-1-YL)methanol Substitution Fails: The Criticality of Regiospecific Functionality and Olefinic Architecture


The substitution of (1-Aminocyclopent-3-EN-1-YL)methanol with simpler analogs, such as saturated (1-aminocyclopentyl)methanol or regioisomeric (2-aminocyclopent-3-en-1-yl)methanol, is not chemically or biologically equivalent. The compound's precise 1-amino-3-cyclopentene substitution pattern and the presence of the C3-C4 olefinic bond are essential for its dual role as a PDE5 inhibitor precursor and a carbocyclic nucleoside building block [1]. In nucleoside synthesis, the stereoelectronic properties conferred by this specific architecture directly dictate the efficiency of divergent synthetic routes and the biological activity of the resulting analogues, whereas saturated or differently substituted analogs yield distinct reactivity profiles and often lead to diminished or absent antiviral activity in final products [2].

(1-Aminocyclopent-3-EN-1-YL)methanol: Quantifiable Evidence for Strategic Selection in PDE5 and Antiviral Research


Enabling Potent PDE5 Inhibitor Synthesis: A Key Reactant for Sub-Nanomolar Polycyclic Guanines

(1-Aminocyclopent-3-EN-1-YL)methanol is documented as a reactant in the synthesis of polycyclic guanine derivatives, a class of compounds known to achieve potent PDE5 inhibition. While the compound itself is not the active inhibitor, its use in established synthetic pathways is critical for accessing final molecules with IC50 values as low as 0.34–2.9 nM against PDE5 [1]. This is in contrast to using alternative building blocks, which may not provide the necessary scaffold for generating these high-affinity polycyclic structures. This pathway-defined utility positions the compound as a procurement-critical item for PDE5 inhibitor development programs.

Phosphodiesterase 5 Inhibitors Polycyclic Guanine Synthesis Erectile Dysfunction

Comparative Antiviral Performance: (1-Aminocyclopent-3-EN-1-YL)methanol-Derived Nucleosides Exhibit Anti-HIV-1 and HIV-2 Activity

Nucleoside analogues synthesized from the closely related starting material (±)-cis-2-amino-3-cyclopentenylmethanol demonstrate measurable anti-HIV activity. A chlorine derivative (compound 3) synthesized from this class of amino alcohol inhibited both HIV-1 and HIV-2 replication in MT-4 cells with IC50 values of 10.67 μM and 13.79 μM, respectively [1]. In stark contrast, carbocyclic nucleosides synthesized from a saturated cyclopentane analog, cis-3-aminomethylcyclopentylmethanol, showed no appreciable activity against a panel of eighteen viruses [2]. This demonstrates that the cyclopentene core is a critical structural determinant for antiviral efficacy.

Antiviral Agents Carbocyclic Nucleosides HIV Replication Inhibition

Optimal Ring Architecture for Divergent Synthesis of Carbocyclic Nucleoside Precursors

The cyclopentene-based amino alcohol scaffold, to which (1-Aminocyclopent-3-EN-1-YL)methanol belongs, is specifically cited as a key precursor for the divergent synthesis of multiple carbocyclic nucleosides [1]. For instance, both carbovir and abacavir, clinically approved HIV reverse transcriptase inhibitors, can be prepared from aminocyclopentenylmethanol 3 [2]. This approach allows for 'ample and easy variation of the heterocyclic base,' a strategic advantage not afforded by saturated cyclopentane precursors, which often necessitate longer, lower-yielding, and less versatile synthetic routes [3].

Organic Synthesis Carbocyclic Nucleosides Divergent Synthesis

Strategic Research Applications of (1-Aminocyclopent-3-EN-1-YL)methanol: From PDE5 Inhibitor Scaffolds to Antiviral Nucleosides


Medicinal Chemistry: PDE5 Inhibitor Lead Optimization

Utilize (1-Aminocyclopent-3-EN-1-YL)methanol as a strategic reactant in the synthesis of polycyclic guanine derivatives for structure-activity relationship (SAR) studies targeting PDE5. The compound enables the construction of complex heterocyclic cores essential for achieving sub-nanomolar IC50 values against PDE5, as established in prior SAR development [1].

Antiviral Drug Discovery: Generation of Cyclopentene-Based Nucleoside Libraries

Employ this compound or its close regioisomer as a starting material to generate focused libraries of carbocyclic nucleoside analogues. This is specifically justified by the demonstrated anti-HIV-1 and HIV-2 activity (IC50 ~10-14 µM) of derivatives synthesized from this scaffold, a property that is absent in nucleosides derived from saturated cyclopentane precursors [2].

Process Chemistry: Development of Divergent and Scalable Synthetic Routes

Leverage the versatile cyclopentene core to design divergent synthetic strategies for accessing multiple high-value intermediates. This approach is directly supported by literature showing efficient, scalable routes to aminocyclopentanedimethanols and their use in preparing clinically relevant nucleosides like abacavir [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Aminocyclopent-3-EN-1-YL)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.